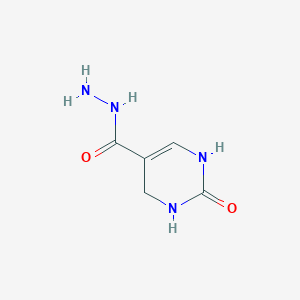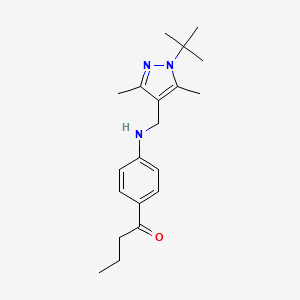![molecular formula C9H6N4S B13101840 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole is a heterocyclic compound that combines a triazole ring with a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with triazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
科学的研究の応用
2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
- 2-(4H-1,2,4-Triazol-4-yl)benzo[d]oxazole
- 2-(4H-1,2,4-Triazol-4-yl)benzimidazole
- 2-(4H-1,2,4-Triazol-4-yl)benzofuran
Uniqueness
Compared to these similar compounds, 2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole often exhibits unique properties due to the presence of sulfur in the benzothiazole ring. This sulfur atom can participate in additional interactions, such as coordination with metal ions, which can enhance the compound’s biological activity and specificity.
特性
分子式 |
C9H6N4S |
|---|---|
分子量 |
202.24 g/mol |
IUPAC名 |
2-(1,2,4-triazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-5-10-11-6-13/h1-6H |
InChIキー |
OTGFLLBILQYBPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)



![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)



